molecular formula C10H8O4 B15173264 (1,4-Benzodioxin-2-yl)acetic acid CAS No. 942631-78-9

(1,4-Benzodioxin-2-yl)acetic acid

Cat. No.: B15173264
CAS No.: 942631-78-9
M. Wt: 192.17 g/mol
InChI Key: TWBYZJKGHFJGLC-UHFFFAOYSA-N
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Description

(1,4-Benzodioxin-2-yl)acetic acid is a chemical building block based on the 1,4-benzodioxane scaffold, a versatile template widely employed in medicinal chemistry to design molecules with diverse biological activities . This privileged structure is found in numerous pharmacologically active compounds and drugs, such as the antihypertensive agent doxazosin and the glucosylceramide synthase inhibitor eliglustat . The 1,4-benzodioxane core is attractive due to its capability to interact with amino acid residues of enzymes and protein receptors, and it offers multiple options for derivatization, making it a valuable starting point for drug discovery programs . Researchers can utilize this acetic acid-functionalized derivative as a key synthetic intermediate for developing potential therapeutic agents. The 1,4-benzodioxane scaffold has shown significant promise in neurological research, particularly as a component in reversible and competitive inhibitors of Monoamine Oxidase B (MAO-B), an important target for neurodegenerative diseases like Parkinson's . Furthermore, this scaffold is frequently incorporated into molecules investigated for anticancer applications, where the objective is to develop therapeutics that selectively target tumor cells with reduced toxicity . As a chiral compound, the pure enantiomers of related 1,4-benzodioxane-carboxylic acids are valuable synthons for the enantiospecific synthesis of therapeutic agents, underscoring the importance of stereochemistry in the biological activity of this class of molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

942631-78-9

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-(1,4-benzodioxin-3-yl)acetic acid

InChI

InChI=1S/C10H8O4/c11-10(12)5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,6H,5H2,(H,11,12)

InChI Key

TWBYZJKGHFJGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)CC(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

The 1H NMR spectrum of (1,4-Benzodioxin-2-yl)acetic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) portion of the benzodioxin ring are anticipated to appear as a complex multiplet in the range of δ 6.8-7.0 ppm. A key feature distinguishing the unsaturated 1,4-benzodioxin (B1211060) ring from its saturated 1,4-benzodioxane (B1196944) analog is the presence of a vinylic proton. This proton, located at the C3 position of the dioxin ring, is expected to produce a singlet at approximately δ 7.1 ppm. mdpi.com

The methylene (B1212753) protons (-CH2-) of the acetic acid side chain would be adjacent to the dioxin ring and are expected to appear as a singlet around δ 3.8-4.0 ppm. The acidic proton of the carboxyl group (-COOH) is typically a broad singlet that can appear over a wide chemical shift range, generally above δ 10.0 ppm, and its position is highly dependent on the solvent and concentration. thermofisher.comwashington.edu

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (4H) 6.8 - 7.0 Multiplet
Vinylic (1H at C3) ~7.1 Singlet
Methylene (-CH2COOH) 3.8 - 4.0 Singlet

Note: Predicted values are based on related structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-175 ppm. chemicalbook.com The carbons of the aromatic ring typically resonate between δ 115 and 145 ppm. The vinylic carbons (C2 and C3) and the quaternary carbons of the benzene ring fused to the oxygen atoms (C4a, C8a) would also fall within or slightly outside this region. mdpi.comchemicalbook.comwisc.edu The methylene carbon of the acetic acid group is expected in the δ 35-40 ppm range. chemicalbook.com

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH) 170 - 175
Aromatic & Vinylic (8C) 115 - 150

Note: Predicted values are based on related structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

To definitively assign these signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC experiment would reveal correlations between protons and carbons separated by two or three bonds, confirming the connectivity of the entire molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FTIR spectrum of this compound would be characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm-1 is characteristic of the O-H stretch of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. researchgate.net The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp band around 1700-1725 cm-1. researchgate.net

The C=C stretching vibrations from the aromatic and vinylic portions of the molecule would appear in the 1450-1650 cm-1 region. The characteristic C-O-C stretching of the dioxin ether linkages would produce strong bands in the 1200-1300 cm-1 range. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm-1)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725 (strong)
Aromatic/Vinylic C=C stretch 1450 - 1650

While less commonly reported for routine characterization, Raman spectroscopy could provide complementary information. Aromatic C=C stretching vibrations typically give strong signals in Raman spectra. The technique could be particularly useful for observing the non-polar C=C bond of the dioxin ring, which may show a weaker absorption in the FTIR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C10H8O4. The calculated monoisotopic mass for this formula is 192.0423 Da. An HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to detect the protonated molecule [M+H]+ at m/z 193.0495 or the deprotonated molecule [M-H]- at m/z 191.0350. mdpi.com The experimental measurement of the mass-to-charge ratio to within a few parts per million (ppm) of the calculated value provides unambiguous validation of the molecular formula.

X-ray Diffraction Studies for Solid-State Conformation and Stereochemistry

X-ray diffraction is a powerful analytical method for determining the precise arrangement of atoms within a crystalline solid. For chiral molecules such as this compound, this technique provides unambiguous information about the solid-state conformation, bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The resulting crystal structure offers a detailed three-dimensional view of the molecule, revealing the puckering of the dioxin ring and the orientation of the acetic acid side chain relative to the benzodioxin core.

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In the case of this compound, the carboxylic acid moiety is expected to form strong hydrogen-bonding interactions, potentially leading to the formation of dimers in the solid state.

A representative table of crystallographic data for a generic 2-substituted 1,4-benzodioxane derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.543(2)
b (Å)6.123(1)
c (Å)15.678(3)
β (°)98.76(2)
Volume (ų)809.4(3)
Z4
Calculated Density (g/cm³)1.456
R-factor (%)4.2

This table presents illustrative data for a generic 2-substituted 1,4-benzodioxane derivative and does not represent the actual data for this compound.

Chiroptical Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is crucial for chiral compounds, and chiroptical techniques are the primary methods employed for this purpose. These techniques rely on the differential interaction of enantiomers with polarized light.

Polarimetry is a classical chiroptical technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. While polarimetry is a straightforward method for assessing the optical purity of a sample, it is generally less sensitive and requires a higher concentration of the analyte compared to chromatographic methods. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. researchgate.netmdpi.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of 1,4-benzodioxane derivatives. researchgate.net

The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral HPLC method is essential for the quality control of enantiomerically pure this compound.

Below is a representative data table illustrating the parameters for a chiral HPLC method for the separation of enantiomers of a 1,4-benzodioxane derivative.

Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Resolution (Rs) 2.8

This table presents illustrative data for the chiral separation of a generic 1,4-benzodioxane derivative and does not represent the actual data for this compound.

Computational Chemistry and Theoretical Investigations of 1,4 Benzodioxin 2 Yl Acetic Acid

Quantum Mechanical Studies

Quantum mechanical studies provide a microscopic perspective on the properties and reactivity of (1,4-Benzodioxin-2-yl)acetic acid. These computational methods allow for the detailed examination of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties and to optimize the geometry of molecules. DFT calculations have been utilized to study various derivatives of 1,4-benzodioxane (B1196944), providing insights into their structural and electronic characteristics. researchgate.netsemanticscholar.org For instance, in studies of related compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize molecular structures and to understand the distribution of electron density. beilstein-journals.org These types of calculations are crucial for predicting the most stable conformation of this compound and for understanding how its structure influences its chemical behavior.

Specific bond lengths, bond angles, and dihedral angles for this compound would be determined through specific DFT calculations, which are not available in the general literature reviewed. However, representative data from DFT studies on similar structures provide an expectation of the precision of such calculations.

ParameterTypical Calculated Value Range
C-O bond length (dioxane ring)1.36 - 1.43 Å
C-C bond length (aromatic ring)1.38 - 1.41 Å
C-C bond length (acetic acid side chain)1.50 - 1.54 Å
C=O bond length (carboxyl group)1.20 - 1.23 Å
O-C-C bond angle (dioxane ring)108° - 112°
C-O-C bond angle (dioxane ring)110° - 115°
O-C=O bond angle (carboxyl group)120° - 125°

This table represents typical values and should be populated with specific data from a dedicated computational study on this compound for precise analysis.

Ab initio methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which uses approximations for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for calculating the electronic structure of molecules. While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain properties. For complex molecules like this compound, these methods can elucidate the electronic distribution and energy levels with high precision, which is fundamental to understanding its reactivity and spectroscopic properties.

The conformational flexibility of the 1,4-dioxane (B91453) ring in this compound is a key determinant of its three-dimensional structure and, consequently, its biological activity. researchgate.net Conformational analysis involves identifying the stable conformers and the energy barriers between them. A significant stereoelectronic effect that influences the conformation of the 1,4-dioxane ring is the anomeric effect. wikipedia.orgscripps.edu This effect describes the tendency of a substituent at the anomeric carbon (C-2 in this case) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.orgscripps.edu The anomeric effect arises from the interaction between the lone pair of electrons on the ring oxygen atom and the antibonding orbital (σ*) of the C-X bond (where X is the substituent). wikipedia.org This interaction stabilizes the axial conformation. The magnitude of the anomeric effect is typically in the range of 4-8 kJ/mol for sugars. wikipedia.org In the case of this compound, the acetic acid group at the C-2 position will be subject to this effect, influencing the equilibrium between axial and equatorial conformers. Detailed conformational analysis and the generation of potential energy surfaces through computational methods can quantify the energetic preferences and rotational barriers, providing a comprehensive understanding of the molecule's dynamic behavior. unifi.it

Molecular Orbital and Reactivity Descriptors

Molecular orbital theory provides a framework for understanding the chemical reactivity of molecules based on the distribution and energy of their electrons in various orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are commonly used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.netresearchgate.net For this compound, the HOMO-LUMO gap would be influenced by the interplay between the benzodioxin core and the acetic acid substituent.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net

Specific energy values for this compound would require dedicated computational analysis.

In the context of this compound, NBO analysis would be particularly useful for investigating the details of the anomeric effect. It can quantify the delocalization of electron density from the lone pairs of the dioxane ring oxygens into the antibonding orbitals of adjacent bonds. This analysis provides a quantitative measure of the stabilization energy associated with these interactions, offering a deeper understanding of the conformational preferences of the molecule.

Interaction TypeDonor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
Anomeric EffectLone Pair (O)σ(C-Cacetic acid)Value to be determined by NBO calculation
Intramolecular Hydrogen BondingLone Pair (Ocarbonyl)σ(O-Hcarboxyl)Value to be determined by NBO calculation

This table illustrates the type of data obtained from an NBO analysis. The specific values are dependent on the results of the calculation for this compound.

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species is fundamentally governed by its electronic structure. In the framework of Conceptual Density Functional Theory (DFT), global reactivity indices such as electrophilicity (ω) and nucleophilicity (N) provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. researchgate.net These indices are crucial for predicting the behavior of this compound in polar reactions.

The electrophilicity and nucleophilicity indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using various DFT computational methods. researchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311G(d,p)) can influence the absolute values of these indices, although the relative reactivity trends are often preserved. researchgate.net

For this compound, the potential sites for nucleophilic and electrophilic attack can be identified through analysis of its Frontier Molecular Orbitals (FMOs) and molecular electrostatic potential (MEP) maps. nih.gov Generally, regions with high electron density, such as the oxygen atoms of the carboxyl group and the dioxane ring, are expected to be the primary nucleophilic centers. Conversely, the carbonyl carbon of the acetic acid moiety is a prominent electrophilic site. nih.gov DFT calculations can precisely map these regions, with blue areas on an MEP map indicating positive potential (electrophilic centers) and red areas indicating negative potential (nucleophilic centers). nih.gov

While specific DFT calculations for the electrophilicity and nucleophilicity indices of this compound are not extensively reported in the literature, the established methodologies allow for their reliable prediction. researchgate.netresearchgate.net The calculated indices would classify the compound's reactivity on a standardized scale, categorizing it as a strong, moderate, or marginal electrophile/nucleophile. researchgate.net This information is invaluable for understanding its interaction with biological macromolecules and for designing synthetic pathways. For instance, comparing the HOMO-LUMO gap of this molecule with that of a reaction partner can predict the reaction's feasibility. mdpi.com

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic (positive) and nucleophilic (negative) sites. | Negative potential (red) expected on oxygen atoms; positive potential (blue) on the carboxylic acid proton and carbonyl carbon. nih.gov |

Molecular Modeling and Simulation

Molecular Dynamics Simulations for Conformational Flexibility (conceptual)

This compound possesses significant conformational flexibility arising from the puckering of the 1,4-dioxane ring and the rotation around the single bonds of the acetic acid side chain. Understanding this flexibility is critical, as the molecule's three-dimensional shape dictates its ability to interact with biological targets. Molecular dynamics (MD) simulations offer a powerful computational tool to explore the conformational landscape of this molecule over time. researchgate.net

An MD simulation models the molecule as a collection of atoms whose movements are governed by a classical force field (e.g., AMBER, CHARMM, GROMOS). By integrating Newton's equations of motion, the simulation generates a trajectory that describes the atomic positions and velocities over a specific time period, typically from nanoseconds to microseconds. researchgate.net

For this compound, a key area of investigation for MD simulations would be the conformational preference of the dioxane ring. This ring can adopt various conformations, such as boat, twist-boat, and chair-like structures, with specific energy barriers between them. The simulation would reveal the most populated conformational states and the dynamics of interconversion. Furthermore, the orientation of the acetic acid substituent relative to the dioxane ring is crucial. MD simulations can quantify the torsional angles and identify the most stable rotamers, which is essential for understanding how the molecule presents its functional groups for interaction.

Solvent Effects Modeling (e.g., implicit and explicit solvation models)

The chemical behavior and conformational preferences of this compound are profoundly influenced by its environment, particularly in aqueous solutions relevant to biological systems. Computational solvent models are essential for accurately capturing these effects. These models are broadly categorized as implicit or explicit. wikipedia.org

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient. Popular implicit models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum and calculates the solute-solvent interaction electrostatics. wikipedia.org

Solvation Model based on Density (SMD): This model is known for its accuracy in predicting solvation free energies for a wide range of solvents. nih.gov

COSMO (Conductor-like Screening Model): This model treats the solute as if it were in a perfect conductor, simplifying calculations. acs.org

These models are effective for calculating properties like the acid dissociation constant (pKa) of the carboxylic acid group, a critical parameter for its behavior at physiological pH. nih.gov

Explicit Solvation Models treat individual solvent molecules (e.g., water) as distinct entities in the simulation. fiveable.me This provides a more detailed and physically realistic picture of the solute's immediate environment, capturing specific hydrogen bonds and local solvent ordering. wikipedia.orgfiveable.me However, this approach is computationally much more demanding due to the large number of atoms involved. fiveable.me

Hybrid Models (Implicit-Explicit) offer a compromise by treating a few solvent molecules in the first solvation shell explicitly while representing the bulk solvent implicitly. acs.orgnih.gov This can improve accuracy, especially for systems with strong, specific solute-solvent interactions like the hydrogen bonding between water and the carboxylic acid group of this compound. nih.gov

Table 2: Comparison of Solvent Modeling Approaches

Model Type Description Advantages Disadvantages
Implicit (Continuum) Solvent is a continuous medium with a dielectric constant (e.g., PCM, SMD). wikipedia.org Computationally fast; good for thermodynamic properties like solvation free energy. nih.gov Does not capture specific local interactions like hydrogen bonds; can miss effects of local solvent structure. wikipedia.org
Explicit Individual solvent molecules are included in the simulation. fiveable.me Highly accurate representation of specific solute-solvent interactions (e.g., hydrogen bonds). fiveable.me Computationally very expensive; requires extensive sampling. fiveable.me

| Hybrid (Mixed) | A small number of explicit solvent molecules are combined with a continuum model. acs.org | Balances computational cost and accuracy; captures key local interactions. nih.gov | Can be complex to set up; requires careful selection of the explicit solvent region. acs.org |

In Silico Predictions for Structure-Activity Relationship (SAR) Support

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction. While specific docking studies for this compound are not widely published, research on structurally related 1,4-benzodioxane derivatives provides significant insights. These studies have shown that the 1,4-benzodioxane scaffold can effectively bind to a variety of enzymes. nih.govresearchgate.netnih.gov

For example, various derivatives have been docked into the active sites of targets such as:

E. coli FabH: An essential enzyme in bacterial fatty acid synthesis, making it a target for novel antibacterial agents. researchgate.netunimi.it

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, targeted by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Telomerase: An enzyme critical for cancer cell immortality, making it a target for anticancer drugs. nih.gov

In a typical docking simulation, the benzodioxane moiety might engage in hydrophobic or π-π stacking interactions within the receptor's binding pocket, while the acetic acid group could form crucial hydrogen bonds or ionic interactions with polar or charged amino acid residues. nih.gov These simulations guide the rational design of more potent and selective analogs.

Table 3: Examples of Molecular Docking Targets for 1,4-Benzodioxane Derivatives

Derivative Class Protein Target Therapeutic Area Key Finding from Docking Reference
1,4-Benzodioxane Thiazolidinedione Piperazines E. coli FabH Antibacterial Compound 6j interacts with key residues in the active site. researchgate.net
Phenylpiperazine derivatives of 1,4-Benzodioxan Cyclooxygenase-2 (COX-2) Anti-inflammatory Compound 3k shows strong interaction with key residues in the COX-2 active site. nih.gov
1,3,4-Oxadiazole derivatives of 1,4-Benzodioxan Telomerase (3DU6) Anticancer Compound 6k was positioned into the active site to determine its probable binding model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. Developing a QSAR model for derivatives of this compound would be a powerful strategy to guide the synthesis of new analogs with enhanced potency. nih.gov

The development of a QSAR model follows a general workflow:

Data Set Assembly: A series of this compound analogs would be synthesized and their biological activity (e.g., IC₅₀ values against a specific target) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the biological activity. nih.govwur.nl

Model Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model creation, r²_pred). nih.govnih.gov

A validated QSAR model for this compound derivatives would allow researchers to predict the biological activity of novel, unsynthesized compounds in silico. This significantly reduces the time and resources required for drug discovery by prioritizing the most promising candidates for synthesis and testing. nih.gov For instance, a model might reveal that increasing the hydrophobicity at a certain position while maintaining a hydrogen bond donor at another is key to improving activity.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
1,4-Dioxane
Ethyl Chloroformate
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid
1,4-Benzodioxane
Phenylpiperazine
1,3,4-Oxadiazole
Thiazolidinedione

Computational Molecular Descriptors (e.g., Lipophilicity, Molecular Lipophilicity Potential (MLP))

In the realm of computational chemistry and theoretical investigations, molecular descriptors play a pivotal role in understanding the physicochemical properties of a compound and predicting its behavior in a biological system. For this compound and its analogs, descriptors such as lipophilicity and Molecular Lipophilicity Potential (MLP) are of significant interest for forecasting their absorption, distribution, metabolism, and excretion (ADME) properties.

The Molecular Lipophilicity Potential (MLP) offers a more detailed, three-dimensional perspective of a molecule's lipophilic character. nih.gov It is calculated on the solvent-accessible surface of the molecule and provides a visual representation of the lipophilic and hydrophilic regions. nih.gov This can be particularly insightful for understanding how a molecule like this compound might interact with the active site of a receptor or an enzyme. The MLP can be a valuable field in 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies, helping to build models that correlate the structural features of a series of compounds with their biological activities. nih.govnih.gov For benzodioxane derivatives, which are known to interact with various biological targets, understanding the MLP can guide the design of new analogs with improved potency and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models often incorporate lipophilicity as a key descriptor. nih.gov These models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. sciepub.comresearchgate.net For instance, a QSAR study on benzoxazolinone derivatives, which share some structural similarities with benzodioxins, revealed that hydrophobicity is a prominent factor in representing their analgesic and anti-inflammatory activities. nih.gov Similarly, in silico pharmacokinetic predictions for bicyclo(aryl methyl)benzamides utilized the calculated logarithm of the partition coefficient (Log P) to assess their potential to cross the blood-brain barrier. mdpi.com

While specific, detailed research findings and data tables for the computational molecular descriptors of this compound are not extensively reported in the reviewed literature, the established methodologies for calculating lipophilicity and MLP are widely applied in the study of related heterocyclic compounds. The data for a closely related fluoro-derivative from computational databases illustrates the type of information that can be generated.

Table of Predicted Molecular Descriptors for a Related Compound

Below is a table of predicted molecular properties for 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid, a structurally similar compound. These values are computationally derived and serve as an example of the data used in theoretical investigations.

DescriptorPredicted ValueSource
Molecular FormulaC10H9FO4PubChem uni.lu
Molecular Weight212.18 g/mol PubChem uni.lu
XlogP1.0PubChem uni.lu
Hydrogen Bond Donor Count1PubChem uni.lu
Hydrogen Bond Acceptor Count4PubChem uni.lu
Rotatable Bond Count2PubChem uni.lu
Exact Mass212.04850 g/mol PubChem uni.lu
Topological Polar Surface Area66.8 ŲPubChem uni.lu

Structure Activity Relationship Sar and Mechanistic Research of 1,4 Benzodioxin 2 Yl Acetic Acid Derivatives

Positional Isomerism and its Influence on Biological Profiles

The substitution pattern on the benzodioxane ring system plays a critical role in determining the biological activity of (1,4-Benzodioxin-2-yl)acetic acid derivatives. The location of the acetic acid moiety and other functional groups can significantly impact the compound's interaction with biological targets.

Research has demonstrated that the position of the acetic acid group on the 1,4-benzodioxane (B1196944) scaffold is a key determinant of anti-inflammatory activity. A comparative study of regioisomers revealed that moving the acetic acid substituent from position 2 to position 6 leads to a notable increase in anti-inflammatory effects. Specifically, (2,3-dihydrobenzo nih.govnih.govdioxin-6-yl)acetic acid exhibited more potent anti-inflammatory activity than its 2-substituted counterpart. researchgate.net This finding highlights the importance of the substituent's location on the aromatic part of the benzodioxane ring for this particular biological activity.

One study synthesized a series of derivatives containing the 1,4-benzodioxine or pyrrole (B145914) nucleus and evaluated their anti-inflammatory activity. researchgate.net The results showed that the compound with the acetic acid group at the 6-position was equipotent to the well-known anti-inflammatory drug ibuprofen (B1674241) in a rat paw edema assay induced by carrageenan. researchgate.net

CompoundSubstitution Position of Acetic AcidRelative Anti-inflammatory Activity
(2,3-dihydrobenzo nih.govnih.govdioxin-6-yl) acetic acid6-positionEquipotent to Ibuprofen researchgate.net
This compound2-positionMediocre researchgate.net

Regioselective functionalization, the ability to introduce chemical groups at specific positions of a molecule, is a powerful tool in medicinal chemistry to explore SAR. In the context of this compound derivatives, regioselective modifications on the benzodioxane ring can fine-tune their biological activity.

The synthesis of highly functionalized 1,4-benzodioxin (B1211060) derivatives can be achieved through methods like the electrochemically induced Diels-Alder reaction, which allows for the introduction of various substituents with a high degree of regiocontrol. nih.gov This approach enables the systematic variation of substitution patterns on the benzene (B151609) ring, which is crucial for modulating receptor subtype selectivity. nih.gov

For instance, the introduction of substituents at the 5-, 6-, 7-, or 8-positions of the benzodioxane ring can significantly alter the compound's interaction with biological targets. While specific studies on the regioselective functionalization of this compound are limited, research on related 1,4-benzodioxane derivatives provides valuable insights. For example, in a series of WB 4101-related compounds, modifications on the benzodioxane ring led to derivatives with high affinity and selectivity for specific α-adrenoreceptor subtypes. nih.gov

The development of regioselective synthetic methods is crucial for systematically exploring the SAR of this class of compounds and for optimizing their therapeutic potential. nih.govbeilstein-journals.org

Stereochemical Aspects in Biological Recognition

The presence of a chiral center at the 2-position of the 1,4-benzodioxane ring in this compound means that it can exist as two enantiomers. These stereoisomers can exhibit different biological activities due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

Stereochemistry plays a pivotal role in the biological recognition of 1,4-benzodioxane derivatives. The two enantiomers of a chiral compound can have significantly different affinities for their biological targets. This phenomenon, known as enantioselectivity, has been observed in various 1,4-benzodioxane-related compounds. nih.govresearchgate.net

For example, in a study of 1,4-dioxane (B91453) derivatives, the (S)-enantiomer of one compound proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoreceptor subtypes, demonstrating a clear case of reversed enantioselectivity for different receptors. nih.gov The chirality of the molecule also influenced its anticancer activity, with the (R)-enantiomer being the more potent form at the α1D-AR subtype. nih.gov

The differential binding of enantiomers is attributed to the three-dimensional arrangement of atoms, which must complement the specific binding site of the receptor. Even a subtle change in the spatial orientation of a functional group can lead to a dramatic difference in binding affinity and, consequently, biological activity.

The eudismic ratio is a quantitative measure of the difference in pharmacological activity between the two enantiomers of a chiral drug. It is calculated by dividing the activity of the more active enantiomer (eutomer) by the activity of the less active enantiomer (distomer). A high eudismic ratio indicates a high degree of stereoselectivity in the biological system. researchgate.net

The determination of the eudismic ratio requires the biological testing of the individual enantiomers to quantify their respective activities (e.g., IC50 or EC50 values). Although a specific data table for the eudismic ratio of this compound derivatives could not be compiled from the provided search results, the significant enantioselectivity observed in related 1,4-benzodioxane compounds suggests that the eudismic ratio for this class of molecules is likely to be substantial. nih.govresearchgate.net

Modifications to the Benzodioxane Core and Side Chain for SAR Elucidation

Systematic modifications of the benzodioxane core and the acetic acid side chain have been instrumental in understanding the structure-activity relationships of this class of compounds. These modifications can influence factors such as receptor affinity, selectivity, and intrinsic activity.

Research on related 1,4-benzodioxan derivatives has shown that replacing the benzodioxane ring with a less conformationally constrained 1,4-dioxane ring can lead to compounds with novel biological profiles, including selective α1D-adrenoreceptor antagonists and potent 5-HT1A receptor full agonists. nih.govresearchgate.net This indicates that the rigidity and electronic nature of the aromatic portion are critical for receptor interaction.

Modifications to the side chain have also been explored. For example, in a study on α-adrenoreceptor blocking activity, replacing a hydrogen atom at the 2-position or on the 2-ylmethyl moiety with a methyl, ethyl, or phenyl group generally led to a decrease in affinity for α-adrenoreceptors. unimi.it In another study, the synthesis of propanoic acid derivatives of 6-acyl-2-benzoxazolinones and 6-acyl-2-benzothiazolinones showed that these compounds generally had higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts. nih.govresearchgate.net This suggests that the length and nature of the acidic side chain are important for these biological activities.

ModificationEffect on Biological ActivityReference
Replacement of benzodioxane with 1,4-dioxane ringLed to selective α1D-AR antagonists and 5-HT1A full agonists nih.govresearchgate.net
Substitution on the 2-position side chain (methyl, ethyl, phenyl)Decreased affinity for α-adrenoreceptors unimi.it
Extension of acetic acid to propanoic acid side chainIncreased analgesic and anti-inflammatory activities nih.govresearchgate.net

Mechanistic Studies of Biological Interactions (non-clinical research context)

To fully understand the therapeutic potential of this compound derivatives, it is crucial to elucidate their mechanisms of action at the molecular and cellular levels. These non-clinical studies aim to identify the direct biological targets and unravel the downstream consequences of their modulation.

A primary goal of mechanistic research is to identify the specific proteins with which these compounds interact. researchgate.netnih.govnih.gov A variety of experimental and computational techniques are employed to achieve this, including:

Enzymatic Assays: To screen for inhibitory activity against a panel of enzymes.

Affinity Chromatography: To isolate binding partners from cell extracts.

Computational Docking: To predict and analyze the binding modes of the compounds within the active sites of their targets. biointerfaceresearch.commdpi.com

Through such studies, derivatives of this compound have been found to target a range of proteins. For example, certain derivatives have been identified as inhibitors of the bacterial protein FtsZ. researchgate.net Computational models suggest that the benzodioxin core fits into a specific pocket of the FtsZ protein, while other parts of the molecule form key interactions that stabilize the binding. researchgate.net

Once a molecular target is identified, the next step is to understand how the compound affects its function. This involves detailed kinetic and biophysical studies to characterize the mechanism of inhibition or modulation.

FtsZ Inhibition: Some derivatives have been shown to interfere with the polymerization of FtsZ, a process that is essential for bacterial cell division. nih.gov By disrupting this process, these compounds can prevent bacteria from multiplying. researchgate.net

COX Inhibition: Other derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.govrsc.orgrsc.org These enzymes are involved in the production of prostaglandins, which play a role in inflammation.

DYRK1A Inhibition: Certain this compound derivatives have been explored as inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.govmdpi.comresearchgate.netresearchgate.net This enzyme is implicated in a variety of cellular processes, and its inhibition is being investigated as a potential therapeutic strategy for several diseases. nih.govnih.govmdpi.com

Enzyme TargetMechanism of Inhibition/Modulation
FtsZDisruption of polymerization
COXInhibition of prostaglandin (B15479496) synthesis
DYRK1AInhibition of kinase activity

This table summarizes the mechanisms of action of this compound derivatives on different enzyme targets.

The ultimate aim of mechanistic studies is to connect the molecular interactions of a compound to its effects on cellular processes.

Z-ring Formation: In bacteria, inhibitors of FtsZ have been shown to disrupt the formation of the Z-ring, a structure that is critical for cell division. nih.govmdpi.com This leads to the formation of elongated, filamentous bacteria that are unable to divide.

Tubulin Polymerization: In eukaryotic cells, some derivatives have been found to interfere with the dynamics of microtubules, which are polymers of tubulin. nih.govnih.govmdpi.com Microtubules are essential components of the cytoskeleton and are involved in cell division, motility, and intracellular transport. nih.gov

Cell Cycle Arrest: A common consequence of disrupting either bacterial cell division or eukaryotic microtubule dynamics is the arrest of the cell cycle. mdpi.comnih.gov This prevents cells from proliferating and can ultimately lead to cell death. mdpi.comnih.gov

Advanced Research Applications and Methodological Contributions

Applications as Chiral Synthons and Precursors in Complex Chemical Synthesis

The chiral nature of 2-substituted 1,4-benzodioxane (B1196944) derivatives makes them highly valuable as synthons in the stereoselective synthesis of complex molecules. The enantiomeric purity of these building blocks is often crucial for the biological activity of the final products.

Enantiomerically pure forms of (1,4-Benzodioxin-2-yl)acetic acid are critical starting materials for the synthesis of a variety of therapeutic agents. researchgate.netnih.gov The absolute configuration at the C2 position of the benzodioxane ring is a key determinant of the molecule's interaction with biological targets such as enzymes and receptors. researchgate.net

One of the most notable applications is in the synthesis of (S)-Doxazosin, an alpha-1 adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia. The synthesis of the key chiral intermediate, (S)-1,4-benzodioxan-2-carboxypiperazine, can be achieved through enzymatic resolution of the corresponding ethyl ester, highlighting the importance of biocatalysis in obtaining the desired enantiomerically pure acid. researchgate.net

Furthermore, derivatives of (1,4-benzodioxinyl)acetic acid are integral to the creation of a wide range of biologically active compounds. The 1,4-benzodioxane scaffold is a core component in numerous molecules with diverse therapeutic potential, including antibacterial, anticancer, and neuroprotective agents. nih.govscirp.orgnih.gov Research has shown that the 1,4-benzodioxane moiety is often essential for the bioactivity of these compounds. scirp.org

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from this compound Derivatives

Target Compound/ScaffoldTherapeutic AreaRole of this compound Derivative
(S)-DoxazosinAntihypertensive, Benign Prostatic HyperplasiaChiral precursor for the synthesis of the active (S)-enantiomer. researchgate.net
α1D-Adrenoreceptor AntagonistsAntihypertensiveThe 1,4-benzodioxane template is a key structural feature for activity.
5-HT1A Receptor AgonistsAntidepressant, NeuroprotectiveThe benzodioxane moiety serves as a scaffold for designing potent agonists.
Platelet Aggregation InhibitorsAntithromboticDerivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.

This table provides illustrative examples and is not exhaustive.

The 1,4-benzodioxane framework is present in a variety of naturally occurring compounds, particularly in the lignan (B3055560) family of natural products. scirp.org These compounds have demonstrated a broad spectrum of biological activities. Consequently, this compound and its derivatives serve as valuable building blocks for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic leads.

The synthesis of analogs of natural products allows for the optimization of their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. By systematically modifying the structure of the natural product, researchers can identify key structural features responsible for its biological activity.

Contributions to Catalysis and Material Science

The unique electronic and steric properties of the 1,4-benzodioxane scaffold suggest its potential for applications in catalysis, particularly in the development of specialized ligands for transition metal-catalyzed reactions.

While direct applications of this compound as a ligand in asymmetric catalysis are not extensively documented, the 1,4-benzodioxane moiety possesses characteristics that are desirable in chiral ligands. The development of C2-symmetric chiral ligands is a cornerstone of asymmetric catalysis, and the rigid, chiral framework of 2-substituted 1,4-benzodioxanes makes them attractive candidates for ligand design.

For instance, new C2-symmetric chiral ligands based on thiophene-2,5-dicarboxylic acid have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov This suggests that analogous ligands incorporating the 1,4-benzodioxin (B1211060) scaffold could be developed for a range of asymmetric transformations. The steric bulk and electronic nature of the benzodioxane ring can be fine-tuned through substitution, potentially influencing the stereoselectivity of the catalyzed reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. mdpi.comnih.gov The efficiency and selectivity of this reaction are heavily dependent on the nature of the palladium catalyst and its associated ligands.

Although this compound itself is not typically used as a ligand, its structural motif is relevant to the design of effective ligands for such reactions. For example, the Suzuki-Miyaura reaction has been successfully employed in the synthesis of flavonoids, where the coupling of arylboronic acids with various partners is a key step. mdpi.com The development of specialized ligands, often bulky and electron-rich, is crucial for achieving high yields and functional group tolerance in these reactions. The 1,4-benzodioxane framework can be incorporated into ligand structures to modulate these properties, thereby contributing to the advancement of cross-coupling methodologies.

Development of Analytical and Bioanalytical Methods

The development of robust analytical methods is essential for the characterization, quantification, and quality control of this compound and its derivatives, particularly in the context of pharmaceutical development.

While specific analytical or bioanalytical methods developed using this compound as a core component (e.g., as a chiral selector in a stationary phase) are not widely reported, its derivatives are routinely characterized by a suite of standard analytical techniques. These include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). mdpi.com

Chiral HPLC methods have been developed for the enantioseparation of 1,4-benzodioxane derivatives, which is crucial for determining the enantiomeric purity of these compounds when used as chiral synthons. unimi.it These methods often employ chiral stationary phases, such as those based on cellulose (B213188) derivatives, to achieve baseline separation of the enantiomers. unimi.it The development of such methods is a critical aspect of process control and quality assurance in the synthesis of enantiomerically pure active pharmaceutical ingredients.

The potential exists for the development of more specialized analytical methods where derivatives of this compound could be used as chiral derivatizing agents to facilitate the separation and quantification of other chiral molecules. However, literature on such applications is currently limited.

Table 2: Common Analytical Techniques for the Characterization of this compound and its Derivatives

Analytical TechniqueInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification, enantiomeric separation (with chiral columns). mdpi.comunimi.itsielc.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation, determination of stereochemistry. mdpi.com
Infrared (IR) SpectroscopyIdentification of functional groups. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and elemental composition. mdpi.com

This table lists common techniques used for the characterization of these compounds.

Chromatographic Method Development for Compound Analysis

The analysis of this compound and its related compounds often necessitates the development of precise chromatographic methods to ensure purity and identify related substances. High-performance liquid chromatography (HPLC) is a principal technique in this domain.

A notable method involves the use of a C18 column with a gradient elution system. For instance, the analysis of a derivative, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, was successfully performed using a Vision HT C18 Classic column (5 μm particle size, 250 × 4.6 mm). mdpi.com The mobile phase consisted of a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B52724) (B). The elution started with 30% B and linearly increased to 50% B over 9 minutes, at a flow rate of 1.5 mL/min, with UV detection at 280 nm. mdpi.com This methodology demonstrates a robust approach for separating the main compound from potential impurities.

Similarly, for the analysis of related benzodioxane derivatives, reversed-phase HPLC methods are common. In the study of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, a gradient elution from 5% to 100% of the organic phase over 60 minutes was employed for purification and analysis. nih.gov

Furthermore, headspace gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for identifying volatile impurities that may be present in starting materials or arise during synthesis. nih.gov Derivatization techniques, such as with O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), can be used to enhance the detection of aldehyde impurities. nih.gov

Table 1: HPLC Method Parameters for Benzodioxin Derivative Analysis

ParameterValue
Column Vision HT C18 Classic (5 μm, 250 × 4.6 mm) mdpi.com
Mobile Phase A 0.1% TFA in Water mdpi.com
Mobile Phase B 0.1% TFA in Acetonitrile mdpi.com
Gradient 30% B to 50% B in 9 min mdpi.com
Flow Rate 1.5 mL/min mdpi.com
Detection UV at 280 nm mdpi.com

Spectroscopic Techniques for Related Substance Identification

The structural elucidation and identification of this compound and its derivatives heavily rely on a combination of spectroscopic techniques. These methods are crucial for confirming the identity of the desired product and for characterizing any related substances or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for confirming the structure of these compounds. For example, in the synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, the disappearance of the singlet at 7.09 ppm (corresponding to the olefinic hydrogen of the starting material) and the appearance of new signals for the ethyl ester group (a quartet at 4.45 ppm and a triplet at 1.43 ppm) in the ¹H NMR spectrum confirmed the successful reaction. mdpi.com The ¹³C NMR spectrum further validated the structure by showing the expected number of unique carbon environments. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, providing definitive confirmation of their identity. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For instance, in a series of 1,4-benzodioxane-6-carboxylic acid amide analogs, the characteristic C=O stretching vibration of the amide was observed between 1626 and 1676 cm⁻¹, and the N-H stretching appeared in the range of 3275 - 3346 cm⁻¹. scirp.org

These spectroscopic techniques, when used in concert, provide a comprehensive characterization of this compound and its derivatives, ensuring the identification and purity of the compounds under investigation. mdpi.comwho.int

Interdisciplinary Research Foci

Bridging Organic Synthesis with Computational Biology

The synergy between organic synthesis and computational biology is a burgeoning area of research for benzodioxane derivatives. This interdisciplinary approach accelerates the discovery and optimization of biologically active compounds.

Molecular docking studies, a key tool in computational biology, are used to predict the binding interactions between synthesized benzodioxane derivatives and their target proteins. nih.gov For instance, in the development of novel 1,4-benzodioxan derivatives as potential antibacterial agents, molecular docking was used to screen against eleven common antibacterial targets. The results indicated that the compounds had the strongest binding energy to Tyrosine-tRNA synthetase, suggesting a potential mechanism of action as inhibitors of this enzyme. researchgate.net

This in silico screening helps to prioritize which synthesized compounds are most likely to exhibit the desired biological activity, thereby guiding the synthetic efforts and reducing the need for extensive and time-consuming laboratory screening. nih.gov The computational findings are then validated through in vitro assays. nih.gov This iterative process of computational prediction, chemical synthesis, and biological testing creates a powerful feedback loop for the rational design of new therapeutic agents.

Innovations in Biocatalysis for Benzodioxane Derivatives

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for the synthesis of benzodioxane derivatives. nih.gov Enzymes offer high regio-, stereo-, and enantioselectivity, often under mild reaction conditions, which can shorten synthetic routes and reduce the generation of hazardous waste. nih.gov

A significant innovation in this area is the use of engineered enzymes to achieve specific chemical transformations. For example, engineered Candida antarctica lipase (B570770) B (CALB) has been successfully used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov By screening various mutants, researchers identified specific variants that could effectively catalyze the resolution of the racemic substrate. nih.gov

Furthermore, the optimization of reaction conditions, such as the use of co-solvents, has been shown to enhance the performance of these biocatalytic systems. The addition of n-butanol as a co-solvent, for instance, was found to be beneficial for the enzyme-catalyzed reaction, leading to high enantiomeric excess of the desired product. nih.gov

The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, represents another frontier in the synthesis of complex molecules. worktribe.com This approach, combined with technologies like enzyme immobilization, can lead to highly efficient and streamlined synthetic processes. worktribe.com These advancements in biocatalysis are paving the way for the greener and more efficient production of valuable benzodioxane-based compounds.

Q & A

Q. What are the key structural features of (1,4-Benzodioxin-2-yl)acetic acid, and how do they influence its reactivity?

The compound features a benzodioxin core fused with an acetic acid moiety. The benzodioxin system (1,4-dioxane ring fused to a benzene ring) introduces steric constraints and electronic effects due to oxygen atoms at positions 1 and 4, which influence resonance stabilization and hydrogen-bonding interactions. The acetic acid group enables solubility in polar solvents and participation in acid-base reactions or esterification. These structural attributes make it a candidate for studying redox behavior, ligand coordination, and metabolic stability .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

Synthesis typically involves:

  • Cyclocondensation : Reacting catechol derivatives with α-haloacetic acids under controlled pH (4–6) to form the benzodioxin ring.
  • Functionalization : Introducing substituents via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Protection/Deprotection : Using tert-butoxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses .
    Key challenges include avoiding ring-opening side reactions and ensuring regioselectivity. Reaction monitoring via TLC and HPLC is critical .

Q. How can researchers determine the purity and structural integrity of synthesized this compound compounds?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and detect tautomeric forms. For example, carbonyl resonances (δ 170–175 ppm in 13^13C NMR) confirm the acetic acid moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formulas (e.g., C10_{10}H8_{8}O4_{4} requires m/z 192.0423) .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical predictions and experimental NMR data for this compound derivatives?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Solutions include:

  • Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.
  • DFT Calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structures.
  • Deuterated Solvent Screening : Test in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen-bonding impacts .

Q. How can reaction conditions be optimized to minimize byproduct formation during benzodioxin-acetic acid conjugate synthesis?

  • Temperature Control : Maintain 60–80°C to prevent thermal decomposition of the dioxin ring.
  • Catalyst Screening : Use Pd(OAc)2_2/XPhos for cross-coupling steps to reduce homocoupling byproducts.
  • Inert Atmosphere : Conduct reactions under N2_2 to avoid oxidation of phenolic intermediates.
    Byproduct analysis via GC-MS and iterative DOE (Design of Experiments) improves yield (>75%) .

Q. What advanced chromatographic techniques are recommended for analyzing trace impurities in this compound samples?

  • UHPLC-MS/MS : Achieve ppb-level detection using a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients.
  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column to assess stereochemical purity.
  • 2D-LC : Couple ion-exchange with reverse-phase chromatography for complex impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.